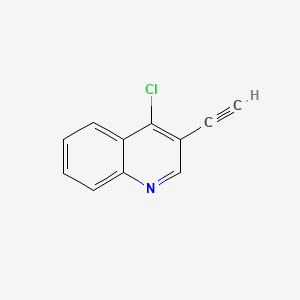

4-Chloro-3-ethynylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6ClN |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

4-chloro-3-ethynylquinoline |

InChI |

InChI=1S/C11H6ClN/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12/h1,3-7H |

InChI Key |

ZHIHHGVQWBHXED-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C2=CC=CC=C2N=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-3-ethynylquinoline: A Technical Guide for Advanced Synthesis and Application

Forward

This technical guide delves into the synthesis, properties, and potential applications of 4-Chloro-3-ethynylquinoline, a specialized heterocyclic compound of interest in medicinal chemistry and materials science. As this molecule is not extensively cataloged, this document serves as a research-forward resource, providing both established knowledge on related structures and a projected pathway for its synthesis and characterization. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are exploring novel molecular scaffolds.

Compound Profile: Structure and Estimated Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure is characterized by a chlorine atom at the 4-position and an ethynyl (acetylenic) group at the 3-position. This combination of a reactive halogen and a versatile alkyne on a biologically significant scaffold makes it a valuable intermediate for further chemical modifications.

As of the latest literature review, a specific CAS number for this compound has not been assigned, underscoring its status as a novel or specialized research chemical. However, its properties can be estimated based on the known characteristics of its structural relatives, such as 4-chloroquinoline and other ethynyl-substituted aromatic compounds.

| Property | Estimated Value | Justification |

| Molecular Formula | C₁₁H₆ClN | Based on structural composition. |

| Molecular Weight | 187.63 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow solid | Typical appearance for similar chlorinated aromatic compounds. |

| Melting Point | 80-90 °C | Estimated based on related 3-substituted 4-chloroquinolines. |

| Boiling Point | > 300 °C | Extrapolated from quinoline and its substituted derivatives. |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMF); Insoluble in water. | Common solubility profile for non-polar aromatic compounds. |

Note: The properties listed above are estimations and should be confirmed through empirical analysis upon synthesis.

Strategic Synthesis: A Proposed Protocol via Sonogashira Coupling

The introduction of an ethynyl group onto an aromatic ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is the method of choice for this transformation.[1][2] The proposed synthesis of this compound starts from the commercially available precursor, 4-Chloro-3-iodoquinoline.[3]

The rationale for selecting 4-Chloro-3-iodoquinoline as the starting material is the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions compared to a carbon-chlorine bond. This allows for the selective reaction at the 3-position while preserving the chlorine atom at the 4-position for potential subsequent modifications.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of the Reaction Mixture

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-3-iodoquinoline (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

To this solution, add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 eq).

-

Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

Step 2: Addition of the Alkyne

-

To the stirring mixture, add ethynyltrimethylsilane (TMS-acetylene) (1.2 eq). The use of a protected alkyne like TMS-acetylene is a common strategy to prevent self-coupling of the terminal alkyne.[4]

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Deprotection of the Alkyne

-

Once the coupling reaction is complete, the trimethylsilyl (TMS) protecting group needs to be removed.

-

Cool the reaction mixture to room temperature and add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) (1.5 eq) or potassium carbonate in methanol.

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete, as confirmed by TLC or LC-MS.

Step 4: Work-up and Purification

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Visualizing the Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[5][6][7][8][9] The introduction of an ethynyl group at the 3-position of the 4-chloroquinoline core opens up new avenues for drug design and materials science.

-

Medicinal Chemistry: The terminal alkyne of this compound is a versatile functional group that can participate in various chemical transformations, most notably "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile conjugation of the quinoline core to other molecules of interest, such as peptides, sugars, or other pharmacophores, to create novel hybrid molecules with potentially enhanced or new biological activities. Furthermore, the ethynyl group itself can interact with biological targets and is a feature in several approved drugs.

-

Materials Science: The rigid, linear nature of the ethynyl group makes it a valuable component in the construction of conjugated organic materials.[2] this compound could serve as a monomer or building block for the synthesis of polymers and oligomers with interesting photophysical and electronic properties, potentially finding applications in organic light-emitting diodes (OLEDs), sensors, or molecular wires.

Spectroscopic Characterization

Upon successful synthesis, the structure of this compound should be unequivocally confirmed by a suite of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the acetylenic proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the two sp-hybridized carbons of the ethynyl group, in addition to the signals for the carbons of the quinoline core.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹) and a band for the ≡C-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The mass spectrum will also show a characteristic isotopic pattern due to the presence of a chlorine atom.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Hazards of Related Compounds: Chloroquinolines can be irritants and may be harmful if swallowed or absorbed through the skin. Terminal alkynes can be flammable and may form explosive metal acetylides with certain metals.[10] Therefore, it is prudent to assume that this compound may possess similar hazards.

-

Handling Precautions: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and heavy metals.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

How might one synthesis 4-chloro quinoline? - Quora. (2020, July 19). Retrieved from [Link]

-

Synthesis of 4-chloroquinoline - PrepChem.com. (n.d.). Retrieved from [Link]

- Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 245-254.

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.). Retrieved from [Link]

-

Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved from [Link]

-

Practical approaches to labelling terminal alkynes with deuterium - PubMed. (2022, January 23). Retrieved from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products - NIH. (n.d.). Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Retrieved from [Link]

-

Recent Advances in Sonogashira Reactions - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.). Retrieved from [Link]

-

Quinoline derivative and their pharmacological & medicinal potential - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water - Sci-Hub. (n.d.). Retrieved from [Link]

-

Quinoline derivative and their pharmacological & medicinal potential - Neliti. (2022, February 9). Retrieved from [Link]

-

Quinoline: A versatile heterocyclic - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 3. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]

- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. media.neliti.com [media.neliti.com]

- 9. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical approaches to labelling terminal alkynes with deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-chloroquinoline-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been extensively explored, leading to the development of drugs for treating malaria, bacterial infections, and cancer.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Within this vast chemical space, 4-chloro-3-substituted quinolines are particularly valuable intermediates, offering a reactive handle at the 4-position for introducing diverse functionalities.

This guide focuses on Ethyl 4-chloroquinoline-3-carboxylate , a key building block in the synthesis of more complex bioactive molecules.[2] We will delve into its chemical properties, provide a detailed synthetic protocol, explore its reactivity, and discuss its applications in the context of drug discovery, offering insights for researchers looking to leverage this versatile intermediate in their work.

Physicochemical and Structural Properties

Ethyl 4-chloroquinoline-3-carboxylate is a white to off-white crystalline solid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 4-chloroquinoline-3-carboxylate | [4] |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [5] |

| Molecular Weight | 235.66 g/mol | [4][5] |

| CAS Number | 13720-94-0 | [3] |

| Melting Point | 44-48 °C | [2][3] |

| Boiling Point | 128-129 °C at 0.2 mmHg | [3] |

| Appearance | White to orange to green powder to crystal | [2][3] |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | [6] |

| InChIKey | DWXQUAHMZWZXHP-UHFFFAOYSA-N | [5][6] |

The structure of ethyl 4-chloroquinoline-3-carboxylate, featuring a quinoline core substituted with a chlorine atom at position 4 and an ethyl carboxylate group at position 3, is a key determinant of its reactivity. The electron-withdrawing nature of the nitrogen atom and the chlorine atom makes the 4-position susceptible to nucleophilic substitution.

Synthesis of Ethyl 4-chloroquinoline-3-carboxylate

A common and efficient method for the synthesis of ethyl 4-chloroquinoline-3-carboxylate involves the chlorination of its precursor, ethyl 4-hydroxyquinoline-3-carboxylate.[3] This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Rationale

The hydroxyl group at the 4-position of the quinoline ring exists in tautomeric equilibrium with its keto form (a quinolone). The lone pair of electrons on the oxygen atom can donate into the aromatic system, making it a poor leaving group. Phosphorus oxychloride serves as both a chlorinating agent and a dehydrating agent. It activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by the chloride ion on the activated carbon center, followed by elimination, yields the desired 4-chloroquinoline derivative.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of ethyl 4-chloroquinoline-3-carboxylate:[3]

-

Reaction Setup: In a reaction vessel, place solid ethyl 4-hydroxyquinoline-3-carboxylate (1.5 g, 7 mmol).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (2.2 g, 1.3 mL, 14 mmol) to the reaction vessel.

-

Heating: Heat the reaction mixture to 110 °C for 20 minutes. The reaction should be monitored for completion.

-

Workup: After the reaction is complete, cautiously pour the mixture into a pre-cooled mixture of aqueous ammonia solution (28-30%) and ice. Stir until a granular solid forms.

-

Extraction: Extract the product from the aqueous mixture with diethyl ether (3 x 40 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain an oily product.

-

Crystallization: The product should crystallize upon standing. The resulting solid can often be used in subsequent reactions without further purification. This procedure typically yields the product in high purity (e.g., 87% yield).[3]

Chemical Reactivity and Derivatization

The reactivity of ethyl 4-chloroquinoline-3-carboxylate is dominated by the presence of the chloro and ethyl ester functionalities. The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols.

The ethyl ester at the 3-position can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide.[7] This dual reactivity makes ethyl 4-chloroquinoline-3-carboxylate a versatile scaffold for building molecular diversity.

Applications in Medicinal Chemistry and Drug Discovery

Ethyl 4-chloroquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds.[2] Its utility is particularly evident in the development of antimalarial and antibacterial agents.[2][7] The quinoline core is a well-established pharmacophore for antimalarial activity, and modifications at the 3- and 4-positions can significantly impact the potency and selectivity of the resulting compounds.[7]

Furthermore, the quinoline scaffold is being investigated for its potential in antiviral therapies, including as inhibitors of HIV reverse transcriptase.[8] The ability to readily modify the structure of ethyl 4-chloroquinoline-3-carboxylate makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening in various disease models.

Spectroscopic Characterization

The structure of ethyl 4-chloroquinoline-3-carboxylate and its derivatives can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoline ring, as well as a quartet and a triplet for the ethyl group of the ester.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the quinoline ring system and the ester functionality.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.66 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.[4]

Safety and Handling

Ethyl 4-chloroquinoline-3-carboxylate is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.[4]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical advice.

Conclusion

Ethyl 4-chloroquinoline-3-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the dual reactivity of the chloro and ester groups, provides a robust platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to exploit the full potential of the quinoline scaffold in drug discovery and development.

References

-

Reyes-Mayorga, J., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o939–o940. [Link]

-

Kemcal. CAS 13720-94-0 | ethyl 4-chloroquinoline-3-carboxylate. [Link]

-

PubChemLite. Ethyl 4-chloroquinoline-3-carboxylate (C12H10ClNO2). [Link]

-

IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]

-

ResearchGate. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

-

Beilstein Journals. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. [Link]

-

PubChem. Ethyl 4-Chloroquinoline-3-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

-

Madrid, P. B., et al. (2006). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 49(21), 6351–6363. [Link]

-

Royal Society of Chemistry. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]

-

Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. chemimpex.com [chemimpex.com]

- 3. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

- 4. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kemcal.com [kemcal.com]

- 6. PubChemLite - Ethyl 4-chloroquinoline-3-carboxylate (C12H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Chloro-3-ethynylquinoline: A Versatile Scaffold for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Power of Bifunctionality

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity. The functionalization of the quinoline ring is a key strategy for expanding chemical space and modulating the pharmacological profiles of these compounds.[1]

This guide focuses on a particularly valuable, yet underexplored, building block: 4-chloro-3-ethynylquinoline . The strategic placement of a reactive chloro group at the 4-position and a versatile ethynyl group at the 3-position imparts a unique bifunctionality to the molecule. This allows for selective, sequential, or orthogonal chemical modifications, making it a powerful tool for the synthesis of complex molecular architectures. The 4-chloro group primarily serves as a leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the terminal alkyne is primed for a host of transformations, most notably metal-catalyzed couplings and cycloadditions. This dual reactivity opens avenues for the rapid generation of diverse compound libraries, a crucial aspect of modern drug discovery.[3]

Proposed Synthesis of this compound

A likely precursor for this synthesis is 4-hydroxy-3-formylquinoline, which can be synthesized through various methods. The subsequent steps would involve the conversion of the 4-hydroxy group to a chloro group, a standard transformation often achieved with reagents like phosphorus oxychloride (POCl₃).[4][5] The aldehyde at the 3-position can then be converted to the terminal alkyne via a Corey-Fuchs reaction or a similar olefination/elimination sequence.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Chlorination of 4-Hydroxy-3-formylquinoline

-

To a stirred solution of 4-hydroxy-3-formylquinoline (1 equivalent) in a suitable solvent such as toluene or acetonitrile, add phosphorus oxychloride (POCl₃, 3-5 equivalents).

-

The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide solution, until a pH of 7-8 is reached.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-chloro-3-formylquinoline.

Step 2: Conversion of Aldehyde to Alkyne (Corey-Fuchs Reaction)

-

To a solution of triphenylphosphine (2 equivalents) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1 equivalent) portion-wise.

-

The resulting mixture is stirred at 0 °C for 30 minutes.

-

A solution of 4-chloro-3-formylquinoline (1 equivalent) in anhydrous dichloromethane is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the dibromo-olefin intermediate.

-

The purified dibromo-olefin is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

-

n-Butyllithium (2.2 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature.

-

The reaction is quenched with saturated ammonium chloride solution.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography should afford the desired this compound.

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a reaction vessel, add this compound (1 equivalent), the aryl/vinyl halide (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent (e.g., THF, DMF, or dioxane) and a base (e.g., triethylamine or diisopropylethylamine) are added.

-

The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched with water or saturated ammonium chloride solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

| Catalyst System | Base | Solvent | Temperature | Typical Yields | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp - 60°C | Good to Excellent | [6] |

| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | DMF | Room Temp - 80°C | Good to Excellent | [7] |

| Pd/C - CuI - PPh₃ | Et₃N | Water | 80°C | Good to Excellent | [7] |

Suzuki Coupling: Arylation/Vinylation at the 4-Position

The 4-chloro substituent is susceptible to palladium-catalyzed Suzuki cross-coupling with boronic acids or their esters. [5][8][9]This reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with a high degree of functional group tolerance. The differential reactivity of the 4-chloro and 3-ethynyl groups allows for selective Suzuki coupling at the 4-position while leaving the alkyne intact for subsequent transformations.

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

-

In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

The vessel is evacuated and backfilled with an inert gas.

-

A suitable solvent system (e.g., dioxane/water, toluene/water, or DMF) is added.

-

The mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

| Catalyst | Base | Solvent | Temperature | Typical Yields | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90°C | Good to Excellent | [8][9] |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100°C | Good to Excellent | [5] |

| Tricyclohexylphosphine | K₃PO₄ | Toluene | 110°C | Good | [9] |

Click Chemistry: Azide-Alkyne Cycloaddition

The terminal alkyne of this compound is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". [10][11][12]This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and proceeds under mild, often aqueous, conditions. [10]This allows for the conjugation of the quinoline core to a wide variety of molecules, including biomolecules, polymers, and fluorescent dyes.

Caption: Schematic of the CuAAC "click" reaction.

Experimental Protocol: General Procedure for CuAAC Reaction

-

Dissolve this compound (1 equivalent) and the organic azide (1 equivalent) in a suitable solvent (e.g., a mixture of t-BuOH and water).

-

Add a copper(I) source. This is often generated in situ by adding copper(II) sulfate (CuSO₄, 1-5 mol%) followed by a reducing agent such as sodium ascorbate (5-10 mol%).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Upon completion, the product may precipitate from the reaction mixture or can be extracted with an organic solvent.

-

If necessary, the product can be purified by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinoline ring system activates the 4-chloro position towards nucleophilic aromatic substitution. [13]This allows for the introduction of a variety of heteroatom nucleophiles, such as amines, alcohols, and thiols, providing access to a diverse range of 4-substituted quinoline derivatives.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a highly attractive building block for both drug discovery and materials science.

-

Medicinal Chemistry: The ability to rapidly generate libraries of diverse quinoline derivatives through the reactions described above is invaluable for structure-activity relationship (SAR) studies. The quinoline core is a known pharmacophore for a range of therapeutic targets, including kinases, proteases, and receptors. The introduction of various substituents via Sonogashira, Suzuki, and click chemistry allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. [1][2][14]The chloro-substituent itself can be a beneficial feature in drug candidates. [3][15]

-

Materials Science: The rigid, planar structure of the quinoline ring, combined with the ability to introduce extended conjugation through Sonogashira and Suzuki couplings, makes these derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The alkyne and chloro functionalities also allow for the incorporation of the quinoline unit into polymers and other macromolecular structures.

Conclusion

This compound represents a potent and versatile building block for synthetic chemistry. Its bifunctional nature, with two distinct and selectively addressable reactive sites, provides a powerful platform for the efficient construction of complex molecular architectures. The well-established and robust chemistries of the 4-chloro and 3-ethynyl groups, including palladium-catalyzed cross-coupling reactions and click chemistry, open the door to a vast and diverse chemical space. For researchers in drug discovery and materials science, mastering the use of this strategic building block can significantly accelerate the development of novel and functional molecules.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Reddy, E. A., Barange, D. K., Islam, A., Mukkanti, K., & Pal, M. (2008).

- Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.

-

PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline. Retrieved from [Link]

-

Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (n.d.). Academia.edu. Retrieved from [Link]

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.

-

Quora. (2020). How might one synthesis 4-chloro quinoline? Retrieved from [Link]

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]

- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). NIH.

- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ChemRxiv.

-

PubChem. (n.d.). 4-Chloro-3-methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitroquinoline. Retrieved from [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.

-

PubChem. (2026). 7-Bromo-4-chloro-3-ethynylquinoline. Retrieved from [Link]

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).

- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).

- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025).

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

Sources

- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]

- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sci-Hub. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water / Tetrahedron, 2008 [sci-hub.box]

- 8. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 9. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. interchim.fr [interchim.fr]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

Solubility of 4-Chloro-3-ethynylquinoline in organic solvents

Technical Guide: Solubility Profile & Solvent Engineering for 4-Chloro-3-ethynylquinoline

Part 1: Executive Summary & Physicochemical Identity

This compound is a critical bicyclic heteroaromatic intermediate, primarily utilized as a scaffold in the synthesis of EGFR inhibitors (e.g., Pelitinib analogs) and other tyrosine kinase inhibitors.[1] Its structure features a lipophilic quinoline core functionalized with an electron-withdrawing chlorine atom at the C4 position and a reactive ethynyl "warhead" at the C3 position.[2]

Understanding its solubility is paramount for optimizing two key workflows: Nucleophilic Aromatic Substitution (SNAr) at the C4 position and Sonogashira Cross-Coupling at the C3-alkyne.[2]

| Property | Data / Descriptor |

| CAS Number | 2901096-78-2 |

| Molecular Formula | C₁₁H₆ClN |

| Molecular Weight | 187.63 g/mol |

| Structural Features | Planar, hydrophobic core; weakly basic nitrogen (pKa ~4-5); terminal alkyne (pKa ~25).[1][3] |

| Primary Challenge | Balancing solubility for reactivity (high concentration) vs. crystallization (purification). |

Part 2: Solubility Landscape & Solvent Selection

As empirical solubility data for this specific intermediate is proprietary or sparse in open literature, the following profiles are derived from Hansen Solubility Parameters (HSP) and structure-activity relationships of analogous 4-chloroquinolines.

Solubility Prediction Table

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction / Chromatography | "Like dissolves like"; excellent interaction with the chloro-quinoline core.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Reaction Medium (SNAr) | High dipole moment disrupts crystal lattice; stabilizes transition states.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Crystallization / Reaction | Solubility increases significantly with temperature (reflux).[1][2] Good for precipitation upon cooling.[2][4] |

| Ethers | THF, 1,4-Dioxane | Good (50–100 mg/mL) | Reaction Medium (Coupling) | Good solvency for the organic core; compatible with organometallic catalysts.[1][2] |

| Esters | Ethyl Acetate | Moderate | Extraction | Useful for workup; often used in mixtures with hexanes for chromatography.[2] |

| Hydrocarbons | Hexanes, Heptane | Poor (<1 mg/mL) | Antisolvent / Wash | Lack of polarity prevents disruption of pi-pi stacking interactions.[1][2] |

| Aqueous | Water | Insoluble | Wash | Hydrophobic skeleton dominates; protonation at low pH (<2) increases solubility.[1][2] |

Critical Insight: The 3-ethynyl group increases the rigidity and planarity of the molecule compared to 3-alkyl analogs, potentially increasing the lattice energy and reducing solubility in marginal solvents like cold alcohols.[1][2]

Part 3: Experimental Determination Protocols

To validate the theoretical predictions above for your specific batch (polymorphs can affect solubility), use the following self-validating protocols.

Protocol A: Gravimetric Saturation Method (High Throughput)

Best for: Rapid solvent screening during process development.[1]

-

Preparation: Weigh ~50 mg of this compound into a 4 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.[1][2]

-

Saturation: If solid remains after 1 mL, cap the vial and stir at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Evaporate a known volume (e.g., 500 µL) of the filtrate in a tared vial under nitrogen. Weigh the residue.[2]

-

Calculation:

Protocol B: Dynamic HPLC Solubility Assay

Best for: Precise thermodynamic solubility data and impurity tracking.[2]

-

Standard Curve: Prepare a stock solution of the compound in Acetonitrile (1 mg/mL). Dilute to 0.1, 0.05, and 0.01 mg/mL.[1][2]

-

Sample Prep: Create saturated suspensions in target solvents (stirred 24h @ 25°C).

-

Filtration: Centrifuge suspensions at 10,000 rpm for 5 mins; filter supernatant.

-

Dilution: Dilute the filtrate 1:100 in Acetonitrile to ensure it falls within the standard curve range and prevents precipitation in the column.

-

Analysis: Inject onto C18 column (Mobile Phase: 60:40 ACN:Water + 0.1% Formic Acid).

-

Validation: Ensure the peak area of the sample falls within the linear range of the standard curve.

Part 4: Process Engineering & Reactivity

Reaction Solvent Selection Strategy

The choice of solvent dictates the reaction pathway and yield.[2]

-

For Sonogashira Coupling (C3-Ethynyl functionalization):

-

Recommended: THF or DMF.[2]

-

Reasoning: These solvents solubilize both the quinoline and the palladium catalyst.[2] THF is preferred for easier workup (lower boiling point), while DMF is necessary if the coupling partner is highly polar.[1][2] Avoid chlorinated solvents which can poison some catalysts or participate in side reactions.[2]

-

-

For SNAr Displacement (C4-Chloro displacement):

-

Recommended: Isopropanol (IPA) or n-Butanol.[2]

-

Reasoning: While solubility is only "Moderate" at room temperature, these solvents allow for high-temperature reflux (80–118°C).[1][2] The lower solubility at room temperature is advantageous: the product often precipitates out upon cooling, driving the reaction to completion and simplifying purification (One-Pot Process).[1][2]

-

Visualizing the Solvent Decision Matrix

Caption: Decision matrix for solvent selection based on unit operation type, balancing solubility with reaction kinetics and isolation efficiency.

Part 5: Safety & Handling

-

Stability: The terminal ethynyl group is potentially unstable in the presence of copper salts or strong bases in aqueous media (Glaser coupling risk).[2] Store in a cool, dry place under inert gas.

-

Toxicology: As a halogenated quinoline, treat as a potential skin and eye irritant.[1][2][3][5] Use gloves and work within a fume hood.[2]

-

Waste: Chlorinated solvent waste must be segregated from non-chlorinated organic waste.[2]

References

-

Chemical Identity & Supply: Arctom Scientific. Product Catalog: this compound (CAS 2901096-78-2).[1][6][7][8][9] Retrieved from [1][2]

-

Analogous Chemistry (Quinoline Synthesis): ChemicalBook. This compound Properties and Suppliers.[1] Retrieved from [1][2]

-

Solubility Theory: Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Standard text for solubility parameter prediction).

-

Reaction Methodology: Beilstein Journal of Organic Chemistry. Synthesis of 4-chloroquinoline derivatives. Retrieved from [1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1196145-03-5|4-Chloro-3-ethynylpyridine|BLD Pharm [bldpharm.com]

- 7. 90717-09-2|7-Chloro-3,8-dimethylquinoline|BLD Pharm [bldpharm.com]

- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 9. arctomsci.com [arctomsci.com]

4-Chloro-3-ethynylquinoline safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3-ethynylquinoline: A Surrogate Safety Analysis

Preamble: A Note on Scientific Diligence and Surrogate Data

As professionals in drug development and scientific research, our foremost commitment is to safety, grounded in verifiable data. The compound of interest, this compound, is a specialized research chemical for which a comprehensive, officially registered Safety Data Sheet (SDS) is not publicly available at the time of this writing.

To bridge this critical safety gap, this guide has been constructed using a surrogate data approach . We have meticulously analyzed the documented hazards of structurally analogous 4-chloroquinoline derivatives to infer a robust, precautionary safety profile for this compound. The causality behind our recommendations stems from the shared 4-chloroquinoline core, a scaffold known to exhibit certain toxicological properties. This document should be treated as an essential, preliminary safety framework, to be supplemented by rigorous in-house risk assessments prior to any experimental work.

Compound Identification and Structural Analogues

The safety profile within this guide is inferred from the following compounds which share the core 4-chloroquinoline structure, differing only at the 3-position. The consistent hazard profile across these analogues provides a strong basis for our precautionary recommendations.

-

Target Compound: this compound

-

Primary Surrogates:

The ethynyl moiety on the target compound introduces potential for reactivity not present in the alkyl or nitro surrogates; therefore, an additional layer of caution regarding handling and stability is warranted.

Predictive Hazard Identification and Classification

Based on the consistent GHS classifications of its closest structural analogues, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be acute toxicity and severe irritation.

Anticipated GHS Classification:

| Hazard Class | Category | GHS Hazard Statement | Basis from Analogues |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 4-Chloro-3-nitroquinoline[1] and 4-Chloroquinoline[3]. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Consistently reported for 4-Chloro-3-nitroquinoline and 4-Chloro-3-methylquinoline[1][2]. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Consistently reported for 4-Chloro-3-nitroquinoline and 4-Chloro-3-methylquinoline[1][2]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Consistently reported for 4-Chloro-3-nitroquinoline and 4-Chloro-3-methylquinoline[1][2]. |

Generated Precautionary GHS Label:

Pictograms:

Signal Word: WARNING

Hazard Statements:

Precautionary Statements (Selected):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

-

Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Experimental Protocols: Safe Handling, Storage, and Personal Protection

Adherence to a multi-layered safety protocol is mandatory. The logic follows the Hierarchy of Controls , prioritizing engineering controls and administrative controls, with Personal Protective Equipment (PPE) as the final, essential barrier.

Engineering & Administrative Controls Workflow

This diagram illustrates the mandatory workflow before any handling of the compound.

Caption: Pre-operational safety workflow.

Storage Protocol

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

-

Access: Store in a designated, locked cabinet or area restricted to authorized personnel.

-

Labeling: Ensure the container is clearly labeled with the compound name and all GHS hazard warnings.

Personal Protective Equipment (PPE) Protocol

Given the irritant nature of the analogous compounds, robust PPE is required. Do not handle this compound if any of the following equipment is unavailable.

-

Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber). A double-gloving technique (one pair under the gown cuff, one over) is strongly recommended.[5] Gloves must be inspected for integrity before use and changed immediately if contaminated.[5]

-

Eye/Face Protection: Wear tightly fitting safety goggles.[4] A full-face shield should also be worn if there is any risk of splashing or aerosolization.[5][6]

-

Skin and Body Protection: Wear a disposable, low-permeability laboratory gown with a solid front and knit cuffs.[5] Ensure cuffs are tucked into the outer pair of gloves. All skin must be covered.

-

Respiratory Protection: All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4][6]

Emergency Response & First Aid Protocols

Immediate and correct response to exposure is critical.

Emergency Response Decision Flow

Caption: Logic flow for emergency first aid response.

Detailed First-Aid Steps

-

Inhalation: If dust or fumes are inhaled, immediately move the exposed person to fresh air.[4][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[10] Get immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[11] Do NOT induce vomiting. Seek immediate medical attention.[7]

Fire and Explosion Hazard Data

-

Flammability: While not expected to be highly flammable, as a solid organic compound, it is combustible.[3] Dusts may form explosive mixtures with air.[3]

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3][4]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]

-

Special Protective Actions for Fire-Fighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[4]

Physical, Chemical, and Toxicological Profile (Inferred)

The following data is based on analogues and should be used for estimation purposes only.

Table of Inferred Properties:

| Property | Value / Observation | Source / Rationale |

| Appearance | Solid (powder or crystal) | Based on analogues[12]. |

| Boiling Point | > 350 °C (estimated) | Based on 4-chloroquinoline-3-carboxylic acid[4]. |

| Solubility | Likely soluble in organic solvents; low solubility in water. | General property of similar heterocyclic compounds. |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | General chemical stability principles. |

| Toxicological Summary | Considered harmful if ingested.[1][3] Causes significant irritation to skin, eyes, and the respiratory tract upon contact or inhalation.[1][2] No data is available regarding carcinogenicity or mutagenicity; however, some quinoline derivatives are genotoxic.[3] Handle with appropriate caution. | Synthesized from all primary surrogate data. |

Conclusion

This guide establishes a baseline for the safe handling of this compound, a compound whose specific hazards have not been fully characterized. The core principle of this document is precaution, derived from a logical, evidence-based analysis of its closest chemical relatives. By implementing the engineering controls, handling protocols, and emergency procedures outlined herein, researchers can significantly mitigate the risks associated with this novel chemical entity. Always prioritize a culture of safety and perform a thorough risk assessment before commencing any new experimental work.

References

-

PubChem. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808. Available from: [Link]

-

Society for Chemical Hazard Communication. SDS – SECTION 4. Available from: [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Available from: [Link]

-

Hesperian Health Guides. First aid for chemicals. Available from: [Link]

-

Centers for Disease Control and Prevention (NIOSH). NIOSH Recommendations for Chemical Protective Clothing. Available from: [Link]

-

PubChem. 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888. Available from: [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

-

American Chemistry Council. Protective Equipment. Available from: [Link]

-

Halyard Health. Personal Protective Equipment When Working with Chemotherapy Drugs. Available from: [Link]

- Google Patents. US5113947A - Fire extinguishing methods and compositions utilizing 2-chloro-1,1,1,2-tetrafluoroethane.

Sources

- 1. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. echemi.com [echemi.com]

- 5. halyardhealth.com [halyardhealth.com]

- 6. epa.gov [epa.gov]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. en.hesperian.org [en.hesperian.org]

- 10. echemi.com [echemi.com]

- 11. schc.org [schc.org]

- 12. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

The Molecular Pivot: A Technical Guide to 3-Alkynyl-4-Chloroquinoline Derivatives

Executive Summary

The 3-alkynyl-4-chloroquinoline scaffold represents a high-value "molecular pivot" in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonality of its reactive centers: the electrophilic C4-chlorine and the

Part 1: Synthetic Architecture

The Core Scaffold Construction

The synthesis of 3-alkynyl-4-chloroquinolines is not merely a linear sequence but a strategic installation of reactive handles. The most robust route utilizes the Vilsmeier-Haack formylation followed by a Sonogashira coupling.

The "Handle" Strategy

-

Vilsmeier-Haack Cyclization: The process begins with

-arylamides. Using -

Halogenation (The Critical Step): To enable alkynylation, the C3 position is often halogenated. However, a more direct route involves the Sonogashira coupling on a pre-existing 3-iodo-4-chloroquinoline or converting the 3-aldehyde to an alkyne via the Seyferth-Gilbert homologation .

Expert Insight: Direct Sonogashira coupling on 3-iodo-4-chloroquinoline is preferred over the aldehyde route for library generation because it avoids the unstable terminal alkyne intermediate, allowing the installation of internal alkynes (

The Sonogashira Protocol (The Pivot Point)

The installation of the alkyne at C3 must occur without disturbing the labile C4-chlorine.

-

Catalyst System:

(5 mol%) is the standard. -

Co-catalyst:

(2-5 mol%) accelerates the cycle but must be kept low to prevent homocoupling (Glaser coupling) of the alkyne. -

Base/Solvent:

or Diisopropylamine (DIPA) in THF or DMF. -

Temperature: Room temperature to

. Higher temperatures risk displacing the C4-Cl with the amine solvent (

Part 2: Reactivity & Molecular Editing

The true power of 3-alkynyl-4-chloroquinoline lies in its divergent cyclization pathways. The C4-Cl acts as a leaving group, while the C3-alkyne acts as an electrophilic trap (after activation) or a nucleophilic partner.

Pathway A: Furo[3,2-c]quinolines (Oxygen Bridge)

Hydrolysis of the C4-Cl to a hydroxyl group (tautomerizing to the 4-quinolone) sets the stage for a 5-endo-dig cyclization.

-

Mechanism: The oxygen attacks the activated alkyne (activated by

, -

Reagents:

or

Pathway B: Pyrrolo[3,2-c]quinolines (Nitrogen Bridge)

This is the most valuable pathway for drug discovery.

-

Displacement: React 3-alkynyl-4-chloroquinoline with a primary amine (

). The amine displaces the Cl via -

Cyclization: The resulting secondary amine attacks the alkyne. This can be promoted by

or electrophiles like

Visualization of Divergent Synthesis

The following diagram illustrates the "Molecular Pivot" concept, showing how a single precursor generates three distinct pharmacophores.

Caption: Divergent synthesis pathways from the 3-alkynyl-4-chloroquinoline pivot. The C4-Cl displacement dictates the heteroatom identity of the fused ring.

Part 3: Biological Applications

The fused tricyclic systems derived from this scaffold are potent bio-active agents.[2]

Hedgehog Signaling Inhibition

Pyrrolo[3,2-c]quinoline-4-one derivatives have emerged as inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in basal cell carcinoma and medulloblastoma.[3]

-

Mechanism: These compounds bind to the Smoothened (Smo) receptor or downstream effectors, suppressing Gli1 mRNA expression.

-

Key Derivative: Compound 12b (referenced in literature) demonstrates high metabolic stability and in vivo antitumor activity.[3]

Topoisomerase II Inhibition

The planar, intercalating nature of the furo[3,2-c]quinoline system mimics anthracyclines.

-

Activity: Stabilization of the DNA-Topoisomerase II cleavable complex, leading to apoptosis in rapidly dividing cancer cells.

Comparative Activity Table

| Derivative Class | Primary Target | Mechanism of Action | Key Structural Requirement |

| Pyrrolo[3,2-c]quinoline | Hedgehog Pathway | Gli1 suppression | N-alkyl substituent at position 1 |

| Furo[3,2-c]quinoline | Topoisomerase II | DNA Intercalation | Planar tricyclic core; 4-phenyl group |

| 3-Alkynyl-4-chloro (Open) | EGFR / Tyrosine Kinase | ATP Competition | Retention of 4-anilino moiety (if substituted) |

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 3-(Phenylethynyl)-4-chloroquinoline (Sonogashira)

This protocol establishes the core "pivot" molecule.

Reagents:

-

3-Iodo-4-chloroquinoline (1.0 eq)

-

Phenylacetylene (1.2 eq)

- (0.05 eq)

- (0.03 eq)

- (3.0 eq)

-

Dry THF (0.2 M concentration)

Methodology:

-

Degassing: Charge a flame-dried Schlenk flask with 3-iodo-4-chloroquinoline,

, and -

Solvation: Add dry THF and degassed

via syringe. -

Initiation: Add phenylacetylene dropwise at room temperature.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The spot for the starting iodide (

) should disappear, replaced by a highly fluorescent product ( -

Workup: Filter through a Celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (SiO2, Gradient 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85–92% as a pale yellow solid.

Protocol 4.2: Divergent Synthesis of 1-Benzylpyrrolo[3,2-c]quinoline

This protocol demonstrates the "Nitrogen Bridge" cyclization.

Reagents:

-

3-(Phenylethynyl)-4-chloroquinoline (1.0 eq)

-

Benzylamine (1.5 eq)

- (0.1 eq)

-

DMA (Dimethylacetamide)

Methodology:

-

Displacement (

): Dissolve the quinoline substrate in DMA. Add benzylamine. Heat to-

Checkpoint: Mass spec will show the intermediate mass (

).

-

-

Cyclization: Add

(10 mol%) directly to the reaction mixture. Increase temperature to -

Workup: Cool to RT. Dilute with water (precipitation usually occurs). Extract with DCM (

). -

Purification: Recrystallize from EtOH or purify via column chromatography (DCM/MeOH 98:2).

References

-

Synthesis of Furo[3,2-c]pyridines and Quinolines Title: Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones Source: ResearchGate URL:[4][5][6][Link]

-

Hedgehog Signaling Inhibition Title: Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Sonogashira Coupling on Heterocycles Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS) URL:[Link]

-

Electrophilic Cyclization (Iodocyclization) Title: An Iodocyclization Approach to Substituted 3-Iodothiophenes (Analogous Mechanism) Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

-

Anticancer Activity of Quinoline Derivatives Title: Anticancer Activity of Quinoline Derivatives: An Overview Source: Global Research Online URL:[Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Chloro-3-ethynylquinoline: A Detailed Guide to Sonogashira Coupling and Deprotection

Introduction: The Significance of 4-Chloro-3-ethynylquinoline in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] Among the vast array of quinoline derivatives, this compound stands out as a particularly valuable synthetic intermediate. The presence of the reactive chloro and ethynyl groups at the C4 and C3 positions, respectively, provides synthetic handles for further molecular elaboration, enabling the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery programs.[4][5] This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 4-chloro-3-iodoquinoline, employing a two-step sequence involving a Sonogashira coupling followed by a deprotection reaction.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of this compound from 4-chloro-3-iodoquinoline is efficiently achieved through a two-step process:

-

Sonogashira Coupling: The first step involves a palladium and copper co-catalyzed cross-coupling reaction between 4-chloro-3-iodoquinoline and a protected alkyne, ethynyltrimethylsilane.[6][7] This reaction, known as the Sonogashira coupling, is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[8] The use of ethynyltrimethylsilane is advantageous as the trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling.[9][10]

-

Deprotection: The subsequent step involves the removal of the TMS protecting group to unveil the desired terminal alkyne functionality. This is typically achieved under mild basic or fluoride-mediated conditions.[11][12][13]

Part 1: Sonogashira Coupling of 4-Chloro-3-iodoquinoline with Ethynyltrimethylsilane

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the facile construction of arylalkynes and conjugated enynes.[14] The reaction typically proceeds under mild conditions and exhibits a broad substrate scope.[6]

Mechanistic Insights: The Catalytic Cycles

The Sonogashira coupling reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-chloro-3-iodoquinoline) to form a Pd(II) intermediate.

-

Copper Cycle: Concurrently, the terminal alkyne (ethynyltrimethylsilane) reacts with a copper(I) salt in the presence of a base to form a copper acetylide species.[16]

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium center in a process called transmetalation.

-

Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[17]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure and may require optimization based on the specific laboratory setup and reagent purity.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Chloro-3-iodoquinoline | C₉H₅ClIN | 289.50 | 1.0 g | 3.45 |

| Ethynyltrimethylsilane | C₅H₁₀Si | 98.22 | 0.51 g (0.7 mL) | 5.18 |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.12 g | 0.17 |

| Copper(I) iodide (CuI) | CuI | 190.45 | 0.033 g | 0.17 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.44 mL | 10.35 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - |

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-iodoquinoline (1.0 g, 3.45 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.12 g, 0.17 mmol), and copper(I) iodide (0.033 g, 0.17 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the Pd(0) species is sensitive to oxygen.[6]

-

Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (20 mL), triethylamine (1.44 mL, 10.35 mmol), and ethynyltrimethylsilane (0.7 mL, 5.18 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-chloro-3-((trimethylsilyl)ethynyl)quinoline as a solid.

Caption: Experimental workflow for the Sonogashira coupling reaction.

Part 2: Deprotection of the Trimethylsilyl Group

The final step in the synthesis is the removal of the TMS protecting group to yield the target compound, this compound. This can be accomplished using various reagents, with potassium carbonate in methanol being a mild and effective choice.[11][12]

Experimental Protocol: Unveiling the Terminal Alkyne

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Chloro-3-((trimethylsilyl)ethynyl)quinoline | C₁₄H₁₂ClNSi | 257.79 | (Assumed from previous step) | ~3.45 |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 0.72 g | 5.18 |

| Methanol (MeOH) | CH₄O | 32.04 | 20 mL | - |

Procedure:

-

Reaction Setup: Dissolve the 4-chloro-3-((trimethylsilyl)ethynyl)quinoline obtained from the previous step in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add potassium carbonate (0.72 g, 5.18 mmol) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water (30 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound as a pure solid.

Troubleshooting and Key Considerations

-

Incomplete Sonogashira Coupling: If the coupling reaction stalls, gentle heating (e.g., 40-50 °C) may be beneficial. Ensure all reagents are of high purity and the solvent is anhydrous.

-

Homocoupling of the Alkyne: The formation of a diacetylene byproduct can occur, particularly if the reaction is exposed to oxygen. Maintaining a strict inert atmosphere is critical.

-

Difficult Deprotection: If the potassium carbonate method is slow or incomplete, alternative deprotection methods such as using tetrabutylammonium fluoride (TBAF) in THF can be employed.

-

Purification Challenges: Quinoline derivatives can sometimes be challenging to purify by column chromatography due to their basicity. The use of a small amount of triethylamine in the eluent can help to mitigate tailing.

Conclusion

The two-step synthesis of this compound from 4-chloro-3-iodoquinoline via a Sonogashira coupling and subsequent deprotection is a robust and efficient method for accessing this valuable building block. The detailed protocols and mechanistic insights provided in this application note are intended to guide researchers in the successful synthesis of this and related compounds, thereby facilitating further exploration in the field of medicinal chemistry and drug development.

References

-

Taylor & Francis. (n.d.). Sonogashira coupling – Knowledge and References. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 29). Sonogashira coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Chen, H., Ai, Z., & Liao, X. (2021).

- Jain, M., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 58(16), 6536-6550.

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). The Role of 4-Chloro-3-nitroquinoline in Pharmaceutical Synthesis. [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library.

- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.

- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.

- European Journal of Chemistry. (2018).

- Supporting Information. (n.d.).

- Sci-Hub. (2008).

- ResearchGate. (2018).

- SciSpace. (n.d.).

- PubChem. (n.d.). 4-Chloro-3-nitroquinoline.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Organic Chemistry Portal. (n.d.).

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.).

- ResearchGate. (2017). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.

- Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes.

- ResearchGate. (2020).

- National Institutes of Health. (2018). Some Aspects of the Chemistry of Alkynylsilanes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. gelest.com [gelest.com]

- 11. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 14. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

Application Note: Protocol for Amination of 4-Chloro-3-ethynylquinoline at C4 Position

Executive Summary

The 4-amino-3-ethynylquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for irreversible EGFR/HER2 tyrosine kinase inhibitors (e.g., Pelitinib analogs). The installation of the amine at the C4 position via the displacement of a chlorine atom is the critical synthetic step.

This guide details the optimized protocol for the amination of 4-Chloro-3-ethynylquinoline . Unlike simple quinolines, the presence of the metastable 3-ethynyl group requires specific controls to prevent hydration, polymerization, or premature cyclization to pyrrolo[3,2-c]quinoline derivatives. This protocol prioritizes an acid-catalyzed

Mechanistic Insight & Strategy

The Challenge: Reactivity vs. Stability

The this compound substrate presents a dichotomy:

-